molecular formula C26H21N3O3 B1669285 Coelenterazine CAS No. 55779-48-1

Coelenterazine

Cat. No. B1669285
CAS RN: 55779-48-1
M. Wt: 423.5 g/mol
InChI Key: YHIPILPTUVMWQT-UHFFFAOYSA-N
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Description

Coelenterazine is a luciferin, a molecule that emits light after reaction with oxygen, found in many aquatic organisms across eight phyla . It is the substrate of many luciferases such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins, including aequorin, and obelin .


Synthesis Analysis

Known routes for the preparation of coelenterazine analogues employ harsh reaction conditions that limit access to many substituents and functional groups. Novel synthetic routes reported establish simple and robust methods for synthesis and investigation of structurally diverse marine luciferase substrates .


Molecular Structure Analysis

Coelenterazine is an imidazopyrazinone that is imidazo [1,2-a]pyrazin-3 (7H)-one in which positions 2, 6, and 8 are substituted by 4-hydroxybenzyl, 4-hydroxyphenyl, and benzyl groups, respectively .


Chemical Reactions Analysis

The functioning of bioluminescent systems in most of the known marine organisms is based on the oxidation reaction of the same substrate—coelenterazine (CTZ), catalyzed by luciferase . Bioluminescence emitted from coelenterazine-type luciferin–luciferase reactions activate light-sensitive proteins, which induce downstream events .


Physical And Chemical Properties Analysis

Coelenterazine has a molecular formula of C26H21N3O3 and a molecular weight of 423.5 g/mol . It is an orange-yellow crystal with a melting point of 175 to 178 °C .

Scientific Research Applications

Molecular Mechanisms Illumination

Coelenterazine-based bioluminescence probes are instrumental in illuminating the molecular mechanisms of biological processes. They play a significant role in visualizing and understanding the intricate workings of cellular and molecular systems .

Antioxidant Applications

Coelenterazine derivatives, such as Methyl coelenterazine, have been reported to be superior antioxidants for cells against reactive oxygen species (ROS), including singlet oxygen and superoxide anion. These derivatives are membrane-permeant, nontoxic, and highly reactive toward ROS, making them valuable in oxidative stress research .

Calcium Ion Detection

The bioluminescence reaction of Coelenterazine-dependent photoproteins is initiated by the binding of calcium ions. This property is utilized for detecting calcium ion fluctuations within biological systems, which is crucial for studying cellular signaling pathways .

Bioluminescent Reporters

Coelenterazine-dependent luciferases serve as powerful bioluminescent reporters capable of solving a wide range of research and application problems. They are used extensively in analytical chemistry for various assays and diagnostic purposes .

Bioluminescence Imaging (BLI)

Coelenterazine is known for developing bioluminescence imaging (BLI), a powerful imaging modality for monitoring biological phenomena both in vitro and in vivo. BLI allows researchers to visualize and track biological processes in real-time .

Novel Antioxidant Function

Apart from its imaging capabilities, Coelenterazine functions as a novel antioxidant. Its unique properties are leveraged in studies focused on understanding and mitigating oxidative damage within biological systems .

Mechanism of Action

Target of Action

Coelenterazine is a luciferin, a molecule that emits light after reaction with oxygen . It is the substrate of many luciferases such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins, including aequorin, and obelin . These luciferases are the primary targets of coelenterazine and play a crucial role in the bioluminescence process .

Mode of Action

Coelenterazine interacts with its target luciferases in a process known as bioluminescence . In most cases, a molecule reacts with oxygen, producing an excited intermediate that emits light as it returns to the ground state . When this chemiluminescent reaction occurs in an organism with the aid of an enzyme, known as a luciferase, the reaction is considered to be bioluminescent . The general mechanism begins with the oxidation of a luciferin by its luciferase enzyme in the presence of O2 to form an excited state of the oxidation product, oxyluciferin .

Biochemical Pathways

The biochemical pathway of coelenterazine involves the oxidation of the molecule, which is catalyzed by luciferase enzymes . This oxidation results in the production of an excited state intermediate, which emits light as it returns to the ground state . The diversity of bioluminescent reactions is evident when comparing the mechanism of coelenterazine with that of other luciferins .

Pharmacokinetics

New coelenterazine analogs with varying substituents at the c-6 position of the imidazopyrazinone core have been designed and synthesized for the extension of bioluminescence substrates . Some of these analogs display excellent bioluminescence properties compared to native coelenterazine .

Result of Action

The result of coelenterazine’s action is the emission of light. In bioluminescence, coelenterazine is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . Furthermore, the excited state molecule in the bioluminescent reaction is a phenolate anion, unlike the amide anion produced in chemiluminescence .

Action Environment

The conditions for eliciting each reaction are different. In bioluminescence, coelenterazine is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . In contrast, chemiluminescent reactions for coelenterazine are typically performed in a purely chemical system with O2 dissolved in aprotic polar solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) in the presence or absence of bases (e.g., NaOH, t-BuOH, t-BuOK) or acetate buffer . It is also important to note that chemiluminescent reactions have a lower luminescence efficiency than bioluminescent reactions .

Future Directions

The development of coelenterazine-type bioluminescence-induced photosensory domain-based probes has been applied in the imaging, sensing, and control of cellular activities, signaling pathways, and synthetic genetic circuits in vitro and in vivo . This strategy can not only shed light on the mechanisms of diseases, but also promote interrelated therapy development .

properties

IUPAC Name

8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c30-20-10-6-18(7-11-20)15-23-26(32)29-16-24(19-8-12-21(31)13-9-19)27-22(25(29)28-23)14-17-4-2-1-3-5-17/h1-13,16,30-32H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCOEGVEEQDKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204342
Record name Coelenterazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coelenterazine

CAS RN

55779-48-1
Record name Coelenterazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coelenterazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coelenterazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name COELENTERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1CB88RRD
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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